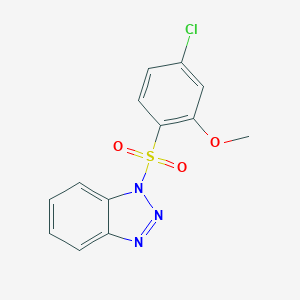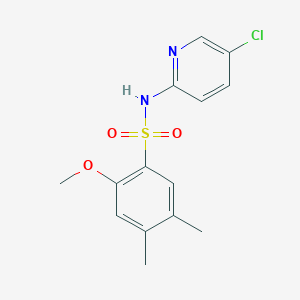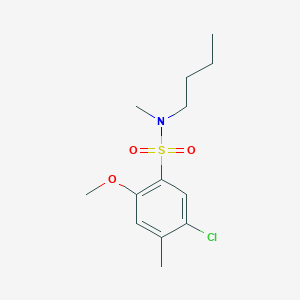
1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole is an organic compound that features a benzotriazole moiety linked to a sulfonyl group, which is further connected to a chlorinated and methoxylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole typically involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with benzotriazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction but may include sulfoxides or sulfones.
Scientific Research Applications
1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole involves its interaction with molecular targets through its sulfonyl and benzotriazole groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Shares the chlorinated phenyl ring but lacks the sulfonylbenzotriazole moiety.
1-(4-Methoxyphenyl)propan-2-amine: Contains a methoxyphenyl group but differs in the amine functionality and overall structure.
Uniqueness
1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole is unique due to the combination of its sulfonyl and benzotriazole groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c1-20-12-8-9(14)6-7-13(12)21(18,19)17-11-5-3-2-4-10(11)15-16-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWLOARIJKCSER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-5-methylbenzene](/img/structure/B344991.png)
![4-Chloro-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]-1-methoxybenzene](/img/structure/B344992.png)



amine](/img/structure/B345006.png)
amine](/img/structure/B345008.png)
amine](/img/structure/B345009.png)
![1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole](/img/structure/B345013.png)



![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylpropyl)amine](/img/structure/B345025.png)

